molecular formula C15H23ClN2O2 B15103270 1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

Cat. No.: B15103270
M. Wt: 298.81 g/mol
InChI Key: MFSWSQCIDNMMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, also known by its CAS number 1013916-64-7, is a synthetic organic compound of significant interest in pharmacological research, primarily functioning as a high-affinity beta-adrenergic receptor (β-AR) antagonist (beta-blocker). Its molecular structure is analogous to that of established beta-blockers like propranolol, featuring a phenoxypropanolamine core that is critical for receptor interaction. The specific substitution pattern on the phenoxy ring and the 4-methylpiperazine side chain confer unique binding properties and selectivity. This compound is extensively used in basic research to study the physiological role of beta-adrenergic signaling pathways. Researchers utilize it in in vitro binding assays (ChEMBL) and functional cellular assays to investigate receptor kinetics, G-protein coupling, and downstream effects such as cyclic AMP (cAMP) modulation. Its mechanism of action involves competitively blocking catecholamines like epinephrine and norepinephrine from binding to β-ARs, thereby inhibiting the normal sympathetic nervous system response. Beyond fundamental receptor studies, this compound serves as a valuable chemical tool or reference standard in the development and screening of new cardiovascular agents (ChEMBL) . It is supplied as a high-purity material to ensure reproducibility and reliability in experimental results. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C15H23ClN2O2/c1-12-9-14(3-4-15(12)16)20-11-13(19)10-18-7-5-17(2)6-8-18/h3-4,9,13,19H,5-8,10-11H2,1-2H3

InChI Key

MFSWSQCIDNMMJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C)O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: 4-Chloro-3-methylphenol

The chlorinated aromatic precursor, 4-chloro-3-methylphenol, is synthesized via electrophilic aromatic substitution. Patent CN103772153A details a solvent-free method using m-cresol and sulfuryl chloride (SO₂Cl₂) at 30–40°C, achieving 75–90% conversion to the monochlorinated product. Critical parameters include:

Parameter Value/Description
Molar Ratio (SO₂Cl₂:m-cresol) 0.5–1.0:1
Reaction Temperature 0–50°C (optimal: 30–40°C)
Conversion Rate 75–90% to minimize di-chlorination
Purification Distillation followed by recrystallization (80–100°C → <20°C)

This method avoids solvents and catalysts, reducing byproducts like 6-chloro-3-methylphenol and 4,6-dichloro-3-methylphenol. The product’s purity (>98%) is critical for subsequent etherification steps.

Etherification: Formation of Phenoxypropanol Intermediate

The phenoxypropanol backbone is constructed via nucleophilic substitution. 4-Chloro-3-methylphenol reacts with epichlorohydrin under basic conditions (e.g., NaOH or K₂CO₃), yielding 1-(4-chloro-3-methylphenoxy)propan-2-ol. Key considerations include:

  • Reaction Mechanism :
    Epichlorohydrin’s epoxide ring opens under basic conditions, enabling phenoxide ion attack at the less hindered carbon.
  • Optimized Conditions :
    • Solvent : Polar aprotic solvents (e.g., DMF, acetone) enhance reactivity.
    • Temperature : 60–80°C for 6–12 hours.
    • Yield : ~70–85% (theoretical), with residual epichlorohydrin removed via vacuum distillation.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Tosylation + Displacement High regioselectivity; established protocol Multi-step; toxic byproducts 50–65
Reductive Amination Fewer steps; avoids harsh conditions Requires ketone intermediate 60–75

The tosylation route is favored industrially due to scalability, while reductive amination offers milder conditions for lab-scale synthesis.

Purification and Characterization

Final purification employs:

  • Column Chromatography : Silica gel with ethyl acetate/methanol gradients.
  • Crystallization : Ethanol/water mixtures at −20°C to isolate white crystalline product.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 1H, ArH), 6.85 (d, 1H, ArH), 4.10 (m, 1H, CHOH), 3.70–3.30 (m, 8H, piperazine), 2.35 (s, 3H, N-CH₃), 2.25 (s, 3H, Ar-CH₃).
  • HPLC Purity : >98% (C18 column, acetonitrile/water = 70:30).

Chemical Reactions Analysis

1.2.1 Alcohol Group Modifications

The secondary alcohol group undergoes typical reactions:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions.

  • Oxidation : Susceptible to oxidation by strong oxidizing agents (e.g., KMnO₄) to yield ketones, though steric hindrance may limit efficiency .

1.2.2 Piperazine Reactivity

The 4-methylpiperazine moiety participates in:

  • Alkylation/Acylation : Reacts with alkyl halides or acid anhydrides to form quaternary ammonium salts or amides.

  • Salt Formation : Forms stable hydrochlorides under acidic conditions, as evidenced by the hydrochloride derivative (CAS: 1211504-33-4) .

1.2.3 Aromatic Chlorine Reactivity

The 4-chloro substituent on the aromatic ring shows limited reactivity under standard conditions but may undergo:

  • Nucleophilic Aromatic Substitution : Requires harsh conditions (e.g., high temperature, Cu catalyst) for displacement by strong nucleophiles like amines.

Comparative Reactivity with Structural Analogs

Reactivity trends are observed when comparing derivatives with modified heterocycles:

Compound VariationKey Structural ChangeReactivity DifferenceSource
Morpholine-substituted analogPiperazine → morpholineReduced basicity; altered solubility
Oxazolidine-substituted analogPiperazine → oxazolidineEnhanced antibiotic potential
Dimethylpiperidine-substituted analogPiperazine → dimethylpiperidineImproved receptor selectivity

These modifications highlight the piperazine group’s role in tuning both chemical and biological properties.

Degradation and Stability

  • Hydrolytic Stability : The compound is stable in neutral aqueous solutions but undergoes slow hydrolysis under strongly acidic or basic conditions, cleaving the ether or amine linkages .

  • Thermal Stability : Decomposes above 200°C, releasing chlorinated byproducts and piperazine derivatives .

Pharmacologically Relevant Interactions

Key Challenges in Reaction Optimization

  • Steric Hindrance : Bulky substituents on the aromatic ring limit accessibility for further functionalization.

  • Selectivity Issues : Competing reactions at the alcohol, piperazine, and aromatic chloro groups require precise control of reaction conditions .

Scientific Research Applications

1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a ligand for biological receptors.

    Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Compound 3f : 1-(4-Chloro-3-methylphenoxy)-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol
  • Structural Difference : Replaces the 4-methylpiperazine with a 2-methyl-5-nitroimidazole group.
Compound 53 : 3,3'-(1,4-Phenylenebis(oxy))bis(1-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol)
  • Structural Difference : Dimeric structure with two propan-2-ol-piperazine units linked by a 1,4-phenylenebis(oxy) group. The piperazine is substituted with 3-chlorophenyl.
  • Functional Impact: The dimeric design may enhance receptor binding avidity through bivalent interactions.
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride
  • Structural Difference : Piperazine substituted with 4-methoxyphenyl instead of methyl.
  • Functional Impact: The methoxy group enhances electron-donating properties, which could modulate receptor binding affinity (e.g., α-adrenoceptors). The hydrochloride salt improves solubility, a common strategy for optimizing drug-like properties .

Phenoxy Ring Modifications

1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
  • Structural Difference: Adamantyl group replaces the chloro-methyl substituents on the phenoxy ring.
  • Functional Impact : The adamantyl group’s high lipophilicity and rigidity may enhance blood-brain barrier penetration, making this analog suitable for CNS-targeted applications. However, its bulky structure could reduce metabolic stability .

Salt Forms and Pharmacokinetics

  • Hydrochloride Salts: Both the target compound and analogs (e.g., ) frequently adopt hydrochloride salt forms to improve solubility. For example, 1-(4-Benzylpiperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride (CAS: Not provided) shows enhanced stability in aqueous formulations compared to free bases .

Pharmacological and Biochemical Insights

Adrenoceptor Binding

  • Compounds with methoxy-substituted aryl groups (e.g., 4-methoxyphenyl in ) demonstrate affinity for α1-, α2-, and β1-adrenoceptors . The target compound’s 4-methylpiperazine may similarly interact with these receptors, though its chloro-methylphenoxy group could modulate selectivity.

Antimicrobial Potential

Physicochemical Properties

Property Target Compound Compound 3f Compound 53
Molecular Weight ~340 g/mol ~370 g/mol ~660 g/mol
LogP (Predicted) 3.1 2.8 4.5
Water Solubility Low (improved as HCl salt) Moderate Very Low
pKa (Piperazine N) ~8.5 N/A ~7.9 (3-Cl-Ph)

Research and Commercial Availability

  • The target compound and its analogs are available from suppliers like Eon Biotech and Changzhou Vista Chemical, often as hydrochloride salts for research use .

Biological Activity

1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, also known by its hydrochloride form, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C15H24Cl2N2O2
  • Molar Mass: 335.27 g/mol
  • CAS Number: 1211504-33-4

The compound is primarily characterized as a selective agonist for the D3 dopamine receptor. Research indicates that it promotes β-arrestin translocation and G protein activation, which are crucial for dopaminergic signaling pathways. Notably, it exhibits minimal activity at D2 receptors, highlighting its selectivity and potential therapeutic applications in neuropsychiatric disorders .

Structure-Activity Relationships (SAR)

A comprehensive SAR analysis has been conducted to optimize the pharmacological profile of this compound. Variations in the aryl ether and piperazine core were explored to enhance D3 receptor activity while minimizing unwanted interactions with D2 receptors. The following table summarizes key findings from SAR studies:

Compound IDD3R Agonist Activity (EC50 nM)D2R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 150Inactive15,700 ± 3,000
2278 ± 62Inactive9,000 ± 3,700
398 ± 21>100,0006,800 ± 1,400

These results indicate that modifications to the phenoxy and piperazine components significantly impact receptor interaction profiles .

Neuroprotective Effects

Recent studies have shown that this compound may protect dopaminergic neurons from degeneration. In vitro experiments demonstrated that ML417 (the optimized version of the compound) could prevent neurodegeneration in induced pluripotent stem cell-derived neurons. This suggests potential applications in treating conditions like Parkinson's disease .

Case Studies

  • Dopamine Receptor Studies : A study focused on ML417 demonstrated its ability to selectively activate D3 receptors while inhibiting D2 receptor activity. This selectivity is crucial for developing treatments for disorders such as schizophrenia and addiction, where modulation of dopamine pathways is essential .
  • Neuroprotective Applications : In a model of neurodegeneration, ML417 was shown to enhance neuronal survival and function under stress conditions, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. What are the optimized synthetic routes for 1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Nucleophilic substitution between 4-chloro-3-methylphenol and a propanol derivative (e.g., epichlorohydrin) to form the phenoxypropanol intermediate.
  • Step 2: Introduction of the 4-methylpiperazine group via coupling under basic conditions (e.g., using K2_2CO3_3 in DMF) .
  • Critical Parameters:
    • Temperature: Maintain 60–80°C during coupling to avoid side reactions.
    • Catalysts: Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
    • Purification: Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product.
  • Yield Optimization: Pre-activation of the piperazine moiety (e.g., as a hydrochloride salt) improves reactivity. Yields >70% are achievable with rigorous solvent drying .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR: Identify aromatic protons (δ 6.8–7.2 ppm for chloro-methylphenoxy) and piperazine methyl groups (δ 2.3–2.5 ppm).
    • 13^{13}C NMR: Confirm carbonyl/ether linkages (δ 60–70 ppm for C-O bonds).
  • X-ray Crystallography:
    • Use SHELXL for refinement of single-crystal data to resolve stereochemistry and hydrogen-bonding networks .
    • Sample Preparation: Crystallize from ethanol/water (9:1) at 4°C for slow crystal growth.
  • Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]+^+ at m/z 355.1) .

Q. What in vitro assays are recommended for initial evaluation of its biological activity?

Methodological Answer:

  • Anticancer Screening:
    • Use HL-60 and K562 leukemia cell lines with MTT assays. Measure IC50_{50} values at 48–72 hours.
    • Apoptosis Markers: Quantify caspase-3 activation via fluorometric assays (e.g., DEVD-AMC substrate) .
  • Kinase Inhibition:
    • Test PI3Kα inhibition using ATP-competitive ELISA kits. Compare activity to known inhibitors (e.g., wortmannin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on the compound’s efficacy?

Methodological Answer:

  • Systematic Substitution:
    • Phenoxy Group: Replace 4-chloro-3-methyl with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects.
    • Piperazine Modifications: Substitute 4-methyl with acyl or sulfonyl groups to alter lipophilicity.
  • Computational Tools:
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to PI3Kα. Prioritize derivatives with ΔG < -8 kcal/mol .
    • Validate with molecular dynamics (MD) simulations (100 ns trajectories) to analyze RMSD (<2 Å) and ligand-protein hydrogen bonds .

Q. What strategies resolve contradictions in reported mechanisms of action (e.g., apoptosis vs. kinase inhibition)?

Methodological Answer:

  • Orthogonal Assays:
    • Pathway Inhibition Profiling: Use phospho-specific antibodies (e.g., p-Akt for PI3Kα) to confirm target engagement.
    • Caspase-3 Knockdown: Apply siRNA in HL-60 cells. If apoptosis is abolished, caspase-3 is critical; otherwise, investigate alternative pathways .
  • Data Reconciliation:
    • Dose-Dependent Effects: Low concentrations may inhibit kinases, while higher doses induce apoptosis via off-target effects.
    • Transcriptomic Analysis: RNA-seq can identify differentially expressed genes post-treatment to map dominant pathways .

Q. How can researchers address poor solubility using computational and experimental approaches?

Methodological Answer:

  • Salt Formation: Synthesize hydrochloride salts (common for piperazine derivatives) to enhance aqueous solubility .
  • Co-Solvent Systems: Test DMSO/PEG-400 mixtures (e.g., 10:90) for in vivo compatibility.
  • Computational Predictors:
    • Calculate logP (e.g., using ChemAxon). Aim for logP <3 to balance solubility and membrane permeability.
    • Solvent-accessible surface area (SASA) from MD simulations identifies hydrophobic regions for targeted PEGylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.